rac Pterosin B

Übersicht

Beschreibung

®-Pterosin B is a naturally occurring sesquiterpenoid compound found in various species of ferns. It has garnered significant interest due to its diverse biological activities and potential therapeutic applications. The compound is characterized by its unique chemical structure, which includes a fused bicyclic ring system.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-Pterosin B typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of a precursor molecule under acidic conditions, followed by various functional group transformations to yield the final product. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of ®-Pterosin B may involve large-scale extraction from natural sources, such as ferns, or the use of optimized synthetic routes that can be scaled up. The choice of method depends on factors such as cost, yield, and purity requirements. Advanced techniques like continuous flow synthesis and biocatalysis may also be employed to enhance efficiency and sustainability.

Analyse Chemischer Reaktionen

Hydrolysis of Ptaquiloside to Pterosin B

Pterosin B is primarily formed through the acid-catalyzed hydrolysis of ptaquiloside, a carcinogenic glucoside. This reaction involves:

-

Acidic conditions (pH < 7): Rapid aromatization of ptaquiloside’s unstable dienone intermediate yields Pterosin B as the major product .

-

Alkaline conditions (pH > 7): Produces ptaquilosin and a transient dienone instead .

Reaction Pathway:

Degradation in Environmental Matrices

Pterosin B undergoes rapid microbial degradation in soil, with kinetics dependent on soil type and microbial activity :

| Soil Type | Half-Life (Fast Phase) | Half-Life (Slow Phase) | Contribution of Fast Phase (%) |

|---|---|---|---|

| Loamy Sand | 0.7–3.5 hours | 28 hours | 11–59 |

| Sandy Loam | 2–5 days | 10 days | <20 |

Key findings :

-

Sterile conditions : No degradation observed, confirming microbial dependence .

-

Sorption : Irreversible binding to soil organic matter occurs within 3 hours .

Catalytic Derivatization

While not directly studied for Pterosin B, recent advances in catalysis (e.g., MIT’s electric field-enhanced methods ) suggest potential for optimizing reactions like:

-

Demethylation : Critical for modifying Pterosin B’s methyl groups .

-

Condensation : Improved yields via acid catalysts (e.g., polyphosphoric acid) .

Stability Under pH Variations

| Condition | Stability | Major Products |

|---|---|---|

| Neutral (pH 7) | High | Pterosin B |

| Acidic (pH < 5) | Moderate (hydrolysis) | Degradation products |

| Alkaline (pH > 9) | Low | Ptaquilosin, dienone |

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Rac Pterosin B has shown promise in treating neurodegenerative diseases, particularly Alzheimer's disease. Its efficacy is primarily attributed to its ability to inhibit key enzymes involved in amyloid processing:

- Inhibition of BACE1 : this compound inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) with an IC₅₀ of 29.6 µM, which is crucial for reducing amyloid-beta peptide levels associated with Alzheimer's pathology .

- Cholinesterase Inhibition : It also inhibits acetylcholinesterase (AChE) with an IC₅₀ of 16.2 µM, enhancing cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

The compound's ability to cross the blood-brain barrier (BBB) is significant for its therapeutic potential, with a permeability measured at using PAMPA-BBB assays .

Cardiovascular Health

Recent studies have highlighted this compound's protective effects against cardiac hypertrophy induced by angiotensin II (Ang II):

- Reduction of Reactive Oxygen Species (ROS) : this compound significantly reduces excessive ROS production in cardiomyocytes exposed to Ang II, a critical mediator in cardiac hypertrophy .

- Inhibition of Hypertrophic Signaling : The compound inhibits key signaling pathways (PKC-ERK-NF-κB), thus attenuating the expression of hypertrophy-related genes such as ANP and BNP .

This suggests that this compound could be developed as a therapeutic agent for managing heart diseases related to hypertrophy.

Comparative Analysis with Related Compounds

This compound can be compared with other compounds derived from Pteridium aquilinum based on their structural similarities and biological activities:

| Compound Name | Structure Similarity | Biological Activity | Unique Features |

|---|---|---|---|

| Pterosin A | Similar backbone | Anti-inflammatory, anti-diabetic | More potent against inflammation |

| Ptaquiloside | Precursor structure | Toxicity concerns | Carcinogenic properties |

| Bromopterosin | Halogenated variant | Antimicrobial properties | Enhanced biological activity due to bromine |

| D4-Pterosin B | Deuterated variant | Neuroprotective | Improved tracking in biological systems |

This compound stands out due to its favorable safety profile compared to ptaquiloside and its strong inhibitory effects on critical enzymes involved in neurodegeneration .

Case Studies

Several case studies have explored the applications of this compound:

- Alzheimer's Disease Models : In vitro studies using neuroblastoma cells demonstrated that treatment with this compound significantly decreased the secretion of amyloid-beta peptides when cells were stimulated with human β-amyloid precursor protein .

- Cardiac Hypertrophy Models : Research involving Ang II-treated cardiomyocytes showed that this compound effectively reduced markers associated with hypertrophy and ROS production, indicating its potential for cardiac protection .

Wirkmechanismus

The mechanism of action of ®-Pterosin B involves its interaction with specific molecular targets and pathways. The compound can modulate various signaling pathways, leading to its observed biological effects. For example, it may inhibit certain enzymes or receptors involved in inflammation or cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to ®-Pterosin B include other sesquiterpenoids like ®-Pterosin A, ®-Pterosin C, and ®-Pterosin D. These compounds share a similar core structure but differ in their functional groups and stereochemistry.

Uniqueness

®-Pterosin B stands out due to its specific biological activities and the ease with which it can be synthesized or extracted. Its unique chemical structure also allows for various modifications, making it a versatile compound for research and industrial applications.

Biologische Aktivität

Rac Pterosin B, a compound derived from Pteridium aquilinum, has garnered attention for its diverse biological activities, particularly in the fields of cardioprotection, anti-inflammatory effects, and potential therapeutic applications in neurodegenerative diseases. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

1. Cardioprotective Effects

Recent studies have demonstrated that this compound exhibits significant cardioprotective properties, particularly against angiotensin II (Ang II)-induced cardiomyocyte hypertrophy.

- Mechanism of Action : Pterosin B was shown to inhibit the activation and expression of major receptors involved in hypertrophy, such as Ang II type 1 receptor (AT1R) and receptor for advanced glycation end products (RAGE). It does this by modulating the PKC-ERK-NF-κB signaling pathway and reducing intracellular reactive oxygen species (ROS) levels .

- Research Findings : In vitro experiments indicated that treatment with Pterosin B significantly decreased the expression levels of NOX2 and NOX4, which are critical for ROS production in cardiomyocytes. The reduction in ROS levels correlated with a decrease in hypertrophic signaling pathways, suggesting a protective role against cardiac remodeling .

| Parameter | Control | Ang II Treatment | Pterosin B Treatment |

|---|---|---|---|

| AT1R Expression | Baseline | ↑ 1.5-fold | ↓ |

| RAGE Expression | Baseline | ↑ 1.5-fold | ↓ |

| NOX2 Expression | Baseline | ↑ 35% | ↓ |

| NOX4 Expression | Baseline | ↑ 30% | ↓ |

| Cytosolic ROS Levels | Baseline | ↑ 15% | Similar to Control |

2. Anti-Osteoarthritis Activity

Pterosin B has also been identified as a potential therapeutic agent for osteoarthritis.

- Research Findings : A study involving chondrocyte-specific salt-inducible kinase 3 (Sik3) knockout mice revealed that intra-articular injection of Pterosin B inhibited chondrocyte hypertrophy and protected cartilage integrity. This suggests that Pterosin B may regulate cartilage homeostasis and serve as a therapeutic candidate for osteoarthritis management .

3. Neuroprotective Potential

The compound has shown promise in neuroprotection, particularly concerning Alzheimer’s disease.

- Inhibition of Enzymes : Research has indicated that this compound inhibits β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and cholinesterases, which are implicated in Alzheimer's pathology. The IC50 values for these enzymes were found to be 29.6 µM for BACE1 and 16.2 µM for acetylcholinesterase (AChE) .

- Blood-Brain Barrier Permeability : Notably, this compound demonstrated effective blood-brain barrier permeability, which is crucial for its potential use as a therapeutic agent in neurodegenerative diseases .

4. Summary of Biological Activities

The following table summarizes the key biological activities and mechanisms of this compound:

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Cardioprotection | Inhibition of AT1R/RAGE signaling; reduction of ROS | Treatment of cardiac hypertrophy |

| Anti-inflammatory | Modulation of cytokine release; inhibition of NF-κB pathway | Treatment of inflammatory diseases |

| Osteoarthritis prevention | Inhibition of chondrocyte hypertrophy; regulation of Sik3 pathway | Osteoarthritis treatment |

| Neuroprotection | Inhibition of BACE1/AChE; effective BBB permeability | Alzheimer's disease therapy |

5. Case Studies

Several case studies have illustrated the efficacy of this compound in various biological contexts:

- Cardiomyocyte Study : A study found that treatment with Pterosin B reduced hypertrophic responses in cardiomyocytes exposed to Ang II, indicating its potential as a preventive agent against heart failure .

- Osteoarthritis Model : Mice treated with Pterosin B showed significant preservation of cartilage structure compared to controls, underscoring its protective effects against osteoarthritis progression .

Eigenschaften

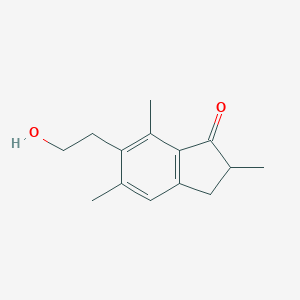

IUPAC Name |

6-(2-hydroxyethyl)-2,5,7-trimethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-8-6-11-7-9(2)14(16)13(11)10(3)12(8)4-5-15/h6,9,15H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNCSXMTBXDZQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=C(C(=C2)C)CCO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

34175-96-7 | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

109 - 110 °C | |

| Record name | (R)-Pterosin B | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030759 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.